molecular formula C7H8BrN3O B12828956 5-Bromo-N,N-dimethylpyrazine-2-carboxamide

5-Bromo-N,N-dimethylpyrazine-2-carboxamide

Cat. No.: B12828956
M. Wt: 230.06 g/mol
InChI Key: WBACFKLLTQSNGH-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H8BrN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom at the 5-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide typically involves the bromination of N,N-dimethylpyrazine-2-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually performed in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrazine carboxamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N,N-dimethylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrazine ring.

    5-Bromoindole-2-carboxamide: Contains an indole ring, offering different electronic and steric properties.

    5-Bromo-2-chloropyrazine: Lacks the carboxamide group, affecting its reactivity and applications.

Uniqueness

5-Bromo-N,N-dimethylpyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom and a carboxamide group makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

5-bromo-N,N-dimethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H8BrN3O/c1-11(2)7(12)5-3-10-6(8)4-9-5/h3-4H,1-2H3

InChI Key

WBACFKLLTQSNGH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=N1)Br

Origin of Product

United States

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